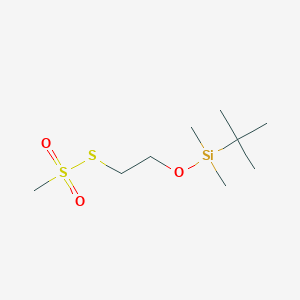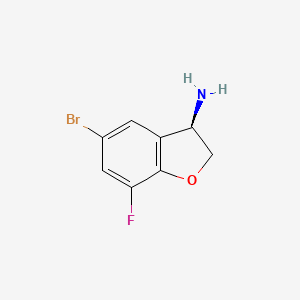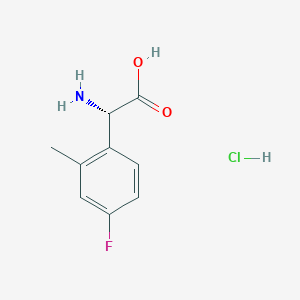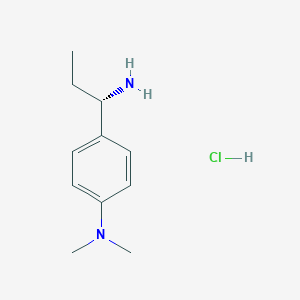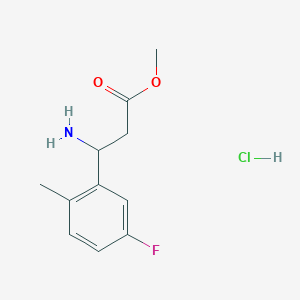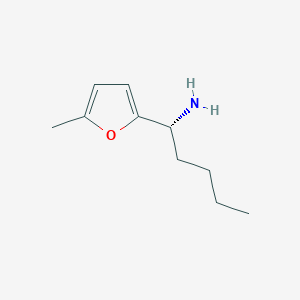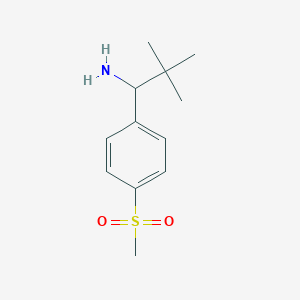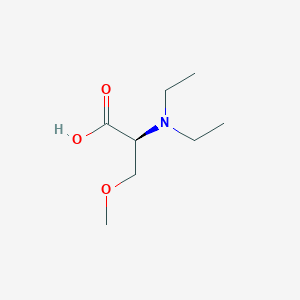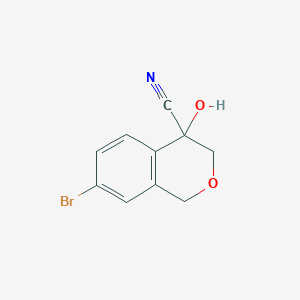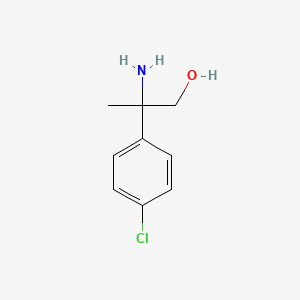
2-Amino-2-(4-chlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a colorless to slightly yellow solid that can be dissolved in water and many organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-(4-chlorophenyl)propan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups. One common method of synthesis is by reacting 4-chlorobenzaldehyde with an appropriate amine and alcohol under controlled conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through large-scale reactions using similar starting materials and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chlorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-Amino-2-(4-chlorophenyl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and has potential therapeutic applications.
Industry: The compound is used in the production of dyes and dye intermediates.
Mechanism of Action
The mechanism by which 2-Amino-2-(4-chlorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)ethan-1-ol: This compound is similar in structure but has different functional groups and properties.
2-Amino-1-(2-chlorophenyl)-1-propanol: Another structurally similar compound with variations in the position of the chlorine atom.
Uniqueness
2-Amino-2-(4-chlorophenyl)propan-1-ol is unique due to its specific combination of amino and hydroxyl functional groups, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |
InChI Key |
IIYDSSLOPVHFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



